3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid
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Overview
Description
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid: is an organic compound that features a benzoic acid core with a 3-methylphenoxy group and a propanoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid typically involves the following steps:
Formation of 3-methylphenoxypropanoyl chloride: This is achieved by reacting 3-methylphenol with propanoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The resulting 3-methylphenoxypropanoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: 3-{[2-(3-carboxyphenoxy)propanoyl]amino}benzoic acid.
Reduction: 3-{[2-(3-methylphenoxy)propan-1-ol]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The amide linkage allows it to form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The phenoxy group may also interact with hydrophobic pockets in enzymes, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid: Similar structure but with a chloro substituent, which may alter its reactivity and binding properties.
3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of the 3-methyl group on the phenoxy ring can influence its steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[2-(3-methylphenoxy)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-5-3-8-15(9-11)22-12(2)16(19)18-14-7-4-6-13(10-14)17(20)21/h3-10,12H,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLOBPNAQOQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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